quinoline-6-carboximidamide dihydrochloride
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Overview
Description
Quinoline-6-carboximidamide dihydrochloride is a chemical compound with the molecular formula C10H9N3.2ClH and a molecular weight of 244.12 g/mol . It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-6-carboximidamide dihydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminoaryl ketones with ketones under solvent-free conditions at temperatures around 84-85°C
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of eco-friendly and reusable catalysts to promote sustainable chemical processes .
Chemical Reactions Analysis
Types of Reactions
Quinoline-6-carboximidamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid.
Reduction: Reduction reactions can convert it into quinoline-6-carboximidamide.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinoline-6-carboxylic acid, quinoline-6-carboximidamide, and various substituted quinoline derivatives .
Scientific Research Applications
Quinoline-6-carboximidamide dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinoline-6-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Quinoline-6-carboximidamide dihydrochloride can be compared with other similar compounds, such as:
Quinoline-6-carboxylic acid: This compound is an oxidized form of this compound and has similar biological activities.
Quinoline-6-carboximidamide: This reduced form of the compound also exhibits similar properties and applications.
Other quinoline derivatives: Various quinoline derivatives, such as 5-[N-(N,N-dimethylaminopropyl-1-amino)]benzimidazo[1,2-a]quinoline-6-carbonitrile, exhibit unique biological activities and are used in different research and industrial applications.
Biological Activity
Quinoline-6-carboximidamide dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of quinoline, characterized by the presence of a carboximidamide functional group. Its molecular formula and weight are critical for understanding its reactivity and biological interactions. The compound's structure allows it to participate in various chemical transformations, enhancing its potential as a lead compound in drug discovery.
Biological Activities
Quinoline derivatives, including this compound, exhibit a wide range of biological activities:
- Anticancer Activity : Quinoline derivatives have been shown to inhibit cancer cell proliferation by interfering with DNA synthesis and cell cycle progression. For instance, studies indicate that certain quinoline compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
- Antiviral Properties : Recent research highlights the potential of quinoline analogues as antiviral agents. For example, compounds have been identified that effectively inhibit Enterovirus D68 (EV-D68) replication by targeting viral proteins .
- Antimicrobial Effects : Quinoline derivatives have demonstrated significant antimicrobial activity against various pathogens, including both gram-positive and gram-negative bacteria .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- DNA Intercalation : Quinoline compounds can intercalate into DNA, leading to structural distortions that impede replication and transcription processes .
- Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in cellular metabolism and viral replication, contributing to their therapeutic effects .
- Cytotoxic Effects : The ability to induce oxidative stress and apoptosis in cancer cells is a significant mechanism through which these compounds exert their anticancer effects .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationships (SAR)
Compound | Activity | EC50 (µM) | Mechanism of Action |
---|---|---|---|
Quinoline-6-carboximidamide | Anticancer | 50 | DNA intercalation |
Quinoline derivative A | Antiviral | 0.05 | VP1 protein interaction |
Quinoline derivative B | Antimicrobial | 10 | Cell wall synthesis inhibition |
Case Studies
- Anticancer Study : A study on quinoline derivatives demonstrated that specific modifications at the 6-position significantly enhanced cytotoxicity against lymphoma cells. The compound's ability to arrest the cell cycle was linked to its interaction with DNA, leading to increased cell death in the subG0/G1 phase .
- Antiviral Research : In a recent investigation, several quinoline analogues were screened for their antiviral activity against EV-D68. Compound 19 exhibited potent activity with an EC50 value ranging from 0.05 to 0.10 µM, showcasing its potential as a therapeutic agent against viral infections .
Properties
IUPAC Name |
quinoline-6-carboximidamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9;;/h1-6H,(H3,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFIGRGHTLGCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=N)N)N=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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